Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate
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Overview
Description
Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[126212,6011,21018,22010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate is a complex organic compound with a unique structure It is characterized by its multiple rings and bromine atoms, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core hexacyclic structure, followed by the introduction of bromine atoms and the esterification with butyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves its interaction with specific molecular targets. The bromine atoms and ester groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved may vary depending on the specific application, but generally, the compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate stands out due to its unique hexacyclic structure and the presence of bromine atoms. Similar compounds include:
Dibutyl 3,6,9,12,15,18,21-heptaoxatricosane-1,23-dioate: Differing in the number of oxygen atoms and overall structure.
Dibutyl 1,7-dibromo-perylene-3,4-anhydride-9,10-dicarbonylate: Similar in having bromine atoms but with a different core structure.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
Properties
Molecular Formula |
C32H24Br2O7 |
---|---|
Molecular Weight |
680.3 g/mol |
IUPAC Name |
dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate |
InChI |
InChI=1S/C32H24Br2O7/c1-3-5-11-39-29(35)17-9-7-15-26-22(34)14-20-24-18(31(37)41-32(20)38)10-8-16(28(24)26)25-21(33)13-19(23(17)27(15)25)30(36)40-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
CZGIKYAPAVXSCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C5C6=C(C=CC3=C46)C(=O)OC5=O)Br)Br)C(=O)OCCCC |
Origin of Product |
United States |
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